2-hydroxy-N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)ETHYLIDENE]BENZOHYDRAZIDE is a complex organic compound with the molecular formula C19H16N2O3. This compound is characterized by the presence of both hydroxyl and hydrazide functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)ETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzohydrazide and 1-hydroxy-2-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)ETHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-HYDROXY-N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)ETHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets. The hydroxyl and hydrazide groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N’~1~-[(E)-1-(2-pyridinyl)ethylidene]benzohydrazide
- 2-Hydroxy-N’~1~-[(E)-1-(2-thienylmethylene)benzohydrazide
- (E)-N’~1~-[(2-Hydroxy-1-naphthyl)methylene]benzohydrazide
Uniqueness
2-HYDROXY-N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)ETHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of both hydroxyl and hydrazide groups attached to a naphthalene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C19H16N2O3 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide |
InChI |
InChI=1S/C19H16N2O3/c1-12(20-21-19(24)16-8-4-5-9-17(16)22)14-11-10-13-6-2-3-7-15(13)18(14)23/h2-11,22-23H,1H3,(H,21,24)/b20-12+ |
InChI Key |
LJGDTCIGYKNKQN-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=C(C3=CC=CC=C3C=C2)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.